molecular formula C10H10ClN3S B8673225 3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine

3-chloro-4-(1-methyl-1H-imidazol-2-ylthio)benzenamine

Cat. No. B8673225
M. Wt: 239.73 g/mol
InChI Key: VEKOZCQMIHXUDA-UHFFFAOYSA-N
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Patent
US07030112B2

Procedure details

To a solution of SnCl2.2H2O in EtOH (10 ml) at 60° C. was added 426A (1.80 g, 6.67 mmol). Concentrated HCl (8 ml) was added and the mixture was heated at 60° C. for 15 min. Cooled to rt, the mixture was concentrated under reduced pressure. The residue was basified to pH>12 and extracted with EtOAc (4×50 ml). The combined organic layers were washed with 1N KOH (20 ml), H2O (20 ml) and brine (20 ml), dried with Na2SO4. Removal of the solvent under reduced pressure gave 426B (1.31 g, 82%) as a white solid. The solid was used in next step without further purification. It has a retention time of 3.53 min (standard LC1 method, 8 min run). MS Found: (M+H)+=240.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Name
Yield
82%

Identifiers

REACTION_CXSMILES
O.O.Cl[Sn]Cl.[Cl:6][C:7]1[CH:12]=[C:11]([N+:13]([O-])=O)[CH:10]=[CH:9][C:8]=1[S:16][C:17]1[N:18]([CH3:22])[CH:19]=[CH:20][N:21]=1.Cl>CCO>[Cl:6][C:7]1[CH:12]=[C:11]([NH2:13])[CH:10]=[CH:9][C:8]=1[S:16][C:17]1[N:18]([CH3:22])[CH:19]=[CH:20][N:21]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
1.8 g
Type
reactant
Smiles
ClC1=C(C=CC(=C1)[N+](=O)[O-])SC=1N(C=CN1)C
Name
Quantity
10 mL
Type
solvent
Smiles
CCO
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (4×50 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with 1N KOH (20 ml), H2O (20 ml) and brine (20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
Removal of the solvent under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1SC=1N(C=CN1)C)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.31 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 81.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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